

The Isolation and Discovery of 1,6-Dimethoxyphenazine: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Dimethoxyphenazine

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This technical guide provides a comprehensive overview of the isolation and discovery of **1,6-dimethoxyphenazine**, a naturally occurring phenazine derivative. The document details the original discovery from *Streptomyces thioluteus* and a more recent isolation from *Lysobacter antibioticus*, presenting key experimental protocols and quantitative data in a structured format for scientific and research applications.

Discovery and Initial Isolation from *Streptomyces thioluteus*

1,6-Dimethoxyphenazine was first reported in 1967 by N.N. Gerber from the bacterium *Streptomyces thioluteus*. This discovery was part of a broader study on phenazine, phenoxazinone, and dioxopiperazine compounds produced by this microorganism.

Experimental Protocol: Isolation from *S. thioluteus*

The following protocol is based on the original methodology described by Gerber (1967).

1. Fermentation:

- Microorganism: *Streptomyces thioluteus* (strain 37-1).
- Medium: A nutrient-rich broth containing glucose, soybean meal, and various salts.

- Culture Conditions: The bacterium was cultured in shake flasks at 28°C for 7-10 days.

2. Extraction:

- The culture broth was acidified to pH 4.0 with HCl.
- The acidified broth was then extracted with chloroform (CHCl_3).
- The chloroform extract was concentrated under reduced pressure to yield a crude residue.

3. Purification:

- The crude extract was subjected to column chromatography on alumina (Al_2O_3).
- Elution was performed with a gradient of solvents, starting with petroleum ether and gradually increasing the polarity with benzene and chloroform.
- **1,6-Dimethoxyphenazine** was typically eluted with a mixture of benzene and chloroform.
- Fractions containing the target compound were identified by thin-layer chromatography (TLC).
- Final purification was achieved by recrystallization from a suitable solvent system, such as methanol, to yield yellow needles.

Isolation from *Lysobacter antibioticus* OH13

More recently, **1,6-dimethoxyphenazine** has been isolated from the soil bacterium *Lysobacter antibioticus* OH13. This finding was part of a larger investigation into the phenazine biosynthesis pathway in this organism.[\[1\]](#)

Experimental Protocol: Isolation from *L. antibioticus* OH13

The following protocol is adapted from the work of Zhao et al. (2016).

1. Fermentation:

- Microorganism: *Lysobacter antibioticus* OH13.
- Seed Culture: A seed culture was prepared by inoculating a single colony into nutrient broth (NB) and incubating at 30°C with shaking.
- Production Culture: The seed culture was used to inoculate a larger volume of production medium and incubated for 24 hours at 30°C with shaking at 200 rpm.[2]

2. Extraction:

- The fermentation broth was extracted with an equal volume of ethyl acetate.
- The organic phase was collected and concentrated in vacuo to obtain the crude extract.

3. Purification:

- The crude extract was subjected to column chromatography over a Sephadex LH-20 column.
- Elution was carried out using a 1:1 mixture of dichloromethane (CH_2Cl_2) and methanol (MeOH).
- Fractions were collected and analyzed by High-Performance Liquid Chromatography (HPLC).
- Fractions containing **1,6-dimethoxyphenazine** were pooled and further purified by reversed-phase HPLC to yield the pure compound.

Quantitative Data

Property	<i>Streptomyces thioluteus</i>	<i>Lysobacter antibioticus</i> OH13
Yield	Not explicitly reported in the original publication.	The amount of isolated compound was approximately 5 mg from a large-scale fermentation.[2]
Appearance	Yellow needles	Yellow powder
Melting Point	210-211 °C	Not reported

Spectroscopic and Physicochemical Data

Data Type	1,6-Dimethoxyphenazine
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₂ [3]
Molecular Weight	240.26 g/mol [3]
UV-Vis (λ _{max})	274 nm, 365 nm (in Methanol)
Infrared (IR)	Key absorptions indicating aromatic C-H, C=C, C=N, and C-O stretching.
¹ H NMR (CDCl ₃)	δ (ppm): 8.18 (dd, J = 8.8, 1.2 Hz, 2H), 7.80 (dd, J = 8.8, 7.2 Hz, 2H), 7.33 (dd, J = 7.2, 1.2 Hz, 2H), 4.15 (s, 6H).
¹³ C NMR (CDCl ₃)	δ (ppm): 158.0, 143.5, 130.0, 129.5, 125.0, 108.0, 56.5.
Mass Spectrometry	ESI-MS m/z: 241.0971 [M+H] ⁺

Visualizations

Biosynthetic Pathway of Phenazine Core

The biosynthesis of the core phenazine structure is a conserved pathway in bacteria, starting from chorismic acid, a key intermediate in the shikimate pathway.

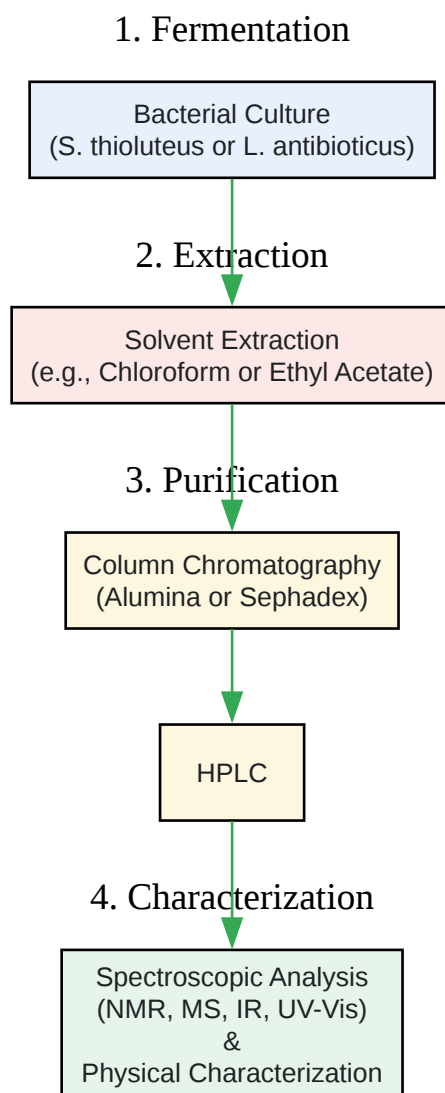


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Caption: Generalized biosynthetic pathway of the phenazine core structure.

Experimental Workflow for Isolation

The general workflow for isolating **1,6-dimethoxyphenazine** from bacterial cultures involves a series of standard natural product chemistry techniques.



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Caption: General experimental workflow for the isolation of **1,6-dimethoxyphenazine**.

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